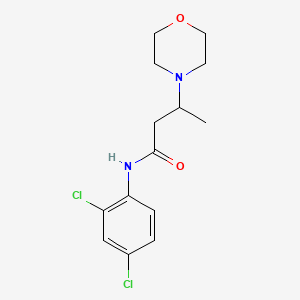
2',4'-Dichloro-beta-methyl-4-morpholinepropionanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro groups, a morpholine ring, and a propionanilide moiety, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic compound followed by the introduction of the morpholine ring and the propionanilide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during production.
化学反応の分析
Types of Reactions
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and sulfuric acid are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are mediated by the unique structural features of the compound, such as the dichloro groups and the morpholine ring.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichloro structure.
Methyl 2,4-dichlorobenzoate: An aromatic ester used in various chemical syntheses.
Uniqueness
What sets 2’,4’-Dichloro-beta-methyl-4-morpholinepropionanilide apart from similar compounds is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and interaction with biological targets.
特性
CAS番号 |
106380-54-5 |
|---|---|
分子式 |
C14H18Cl2N2O2 |
分子量 |
317.2 g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-3-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-10(18-4-6-20-7-5-18)8-14(19)17-13-3-2-11(15)9-12(13)16/h2-3,9-10H,4-8H2,1H3,(H,17,19) |
InChIキー |
YKJQBLPQVMMWLH-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


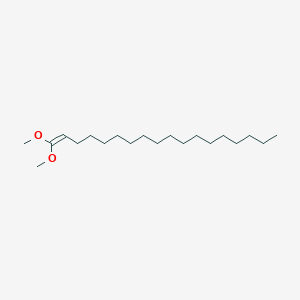
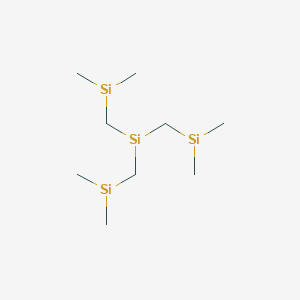
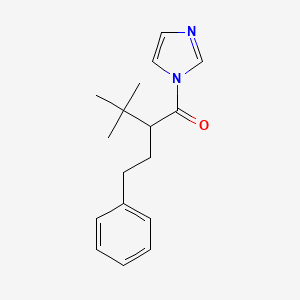
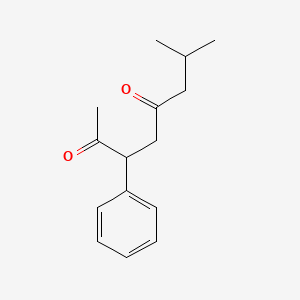
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
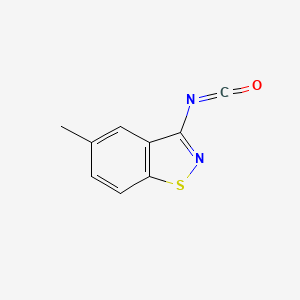
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
phosphanium bromide](/img/structure/B14319013.png)

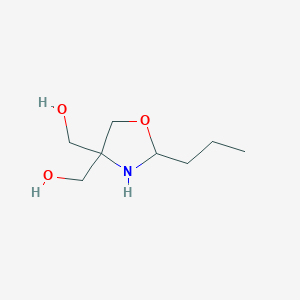
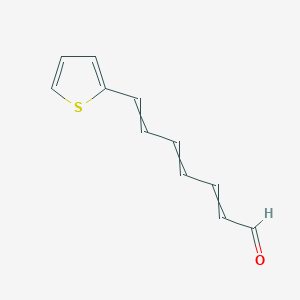
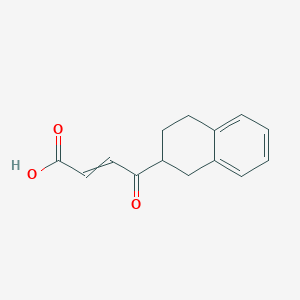

![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
